tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12;/h7H,4-6,11H2,1-3H3;1H/t7-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVXWUNVQZDWQL-YUWZRIFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580100-28-1 | |
| Record name | tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions.
Introduction of functional groups: Subsequent steps involve the introduction of the amino and carboxylate groups. This is often done through nucleophilic substitution reactions.
tert-butyl protection: The tert-butyl group is introduced to protect the carboxylate group during subsequent reactions.
Hydrochloride formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is labile under acidic conditions, enabling its removal to generate the free amine. This reaction is critical for further functionalization in medicinal chemistry applications:
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Reagents : Hydrochloric acid (HCl) in dioxane, trifluoroacetic acid (TFA), or HCl gas in ethyl acetate.
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Mechanism : Acid-catalyzed cleavage of the carbamate bond releases CO₂ and tert-butanol, yielding the free 3-azabicyclo[3.1.0]hexane amine hydrochloride.
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Applications : The deprotected amine serves as a nucleophile in subsequent reactions, such as peptide coupling or alkylation.
Nucleophilic Reactions at the Amino Group
The primary amino group participates in standard amine-driven reactions:
| Reaction Type | Reagents/Conditions | Products | Key Applications |
|---|---|---|---|
| Acylation | Acetyl chloride, base (e.g., Et₃N) | Amides | Prodrug synthesis |
| Alkylation | Alkyl halides, K₂CO₃ | Secondary/tertiary amines | Ligand design for receptor targeting |
| Sulfonylation | Sulfonyl chlorides, pyridine | Sulfonamides | Enzyme inhibitor development |
For example, reaction with acryloyl chloride forms an acrylamide derivative, a motif common in covalent kinase inhibitors.
Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system undergoes selective ring-opening under specific conditions:
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Acid-Mediated Opening : Exposure to HCl or H₂SO₄ cleaves the bridgehead C–N bond, yielding linear diamines.
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Photochemical Reactions : UV irradiation induces radical intermediates, leading to rearranged products.
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Oxidation : Strong oxidants (e.g., KMnO₄) oxidize the bridgehead carbons to ketones or carboxylic acids.
Carboxylate Ester Transformations
The tert-butyl ester moiety can be hydrolyzed to the carboxylic acid under harsh acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux yields 3-azabicyclo[3.1.0]hexane-3-carboxylic acid.
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Basic Hydrolysis : NaOH in aqueous THF generates the sodium carboxylate.
Salt-Formation and Solubility Modulation
The hydrochloride salt enhances aqueous solubility, critical for biological assays. Exchange with other counterions (e.g., citrate, tosylate) adjusts physicochemical properties for formulation.
Stability Under Physiological Conditions
Studies indicate the compound remains stable in pH 7.4 buffers for >24 hours but degrades in acidic (pH <3) or alkaline (pH >10) environments, releasing the free amine.
Key Research Findings
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Stereochemical Integrity : The (1R,5S) configuration remains intact during most reactions unless exposed to racemization-prone conditions (e.g., strong bases) .
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Biological Relevance : Derivatives show TLR7/TLR9 modulation activity in preclinical models (FIG. 1A-B, ).
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Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage.
Scientific Research Applications
Biological Activities
Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride exhibits potential biological activities that make it a candidate for further pharmacological evaluation:
Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that compounds with similar structures can exhibit analgesic and anti-inflammatory effects, indicating that this compound may interact with receptors involved in pain modulation and inflammation pathways .
Neurotransmitter Interaction
The unique structure allows for interactions with neurotransmitter receptors, potentially influencing neurotransmission processes. This property positions the compound as a candidate for neurological therapeutic applications .
Case Studies and Research Findings
Therapeutic Potential
The compound's ability to modulate neurotransmission and its potential anti-inflammatory properties suggest applications in treating conditions such as:
- Chronic pain syndromes
- Inflammatory diseases
- Neurological disorders
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (1R,5S)-1-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester hydrochloride
- Molecular Formula : C₁₀H₁₈N₂O₂·HCl
- Molecular Weight : 234.73 g/mol (free base: 198.27 g/mol)
- CAS Number : 1817806-51-1 (free base), 1212063-26-7 (hydrochloride)
- Structure: A bicyclo[3.1.0]hexane scaffold with a tert-butyl carbamate group at position 3 and an amino group at position 1. The hydrochloride salt enhances solubility for synthetic applications.
Applications :
Widely used as a chiral building block in medicinal chemistry, particularly for peptidomimetics and enzyme inhibitors. Its rigid bicyclic structure confers conformational restraint, making it valuable for drug design .
Comparison with Structurally Related Compounds
Table 1: Key Structural and Functional Comparisons
Stereochemical and Functional Group Variations
- Amino Group Position: The target compound’s 1-amino group contrasts with the 6-amino variant (273206-92-1), which adopts an exo configuration.
- Hydrophilicity : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 6-formyl (855627-42-8) or 6-hydroxymethyl (419572-18-2) derivatives .
Commercial Availability and Purity
Biological Activity
tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic compound notable for its unique azabicyclo structure. It features a tert-butyl group, an amino group, and a carboxylate moiety, which contribute to its potential biological activities and chemical reactivity. The compound is often utilized in medicinal chemistry due to its promising pharmacological properties.
- Molecular Formula: CHNO
- Molecular Weight: 198.26 g/mol
- CAS Number: 273206-92-1
Structural Characteristics
The compound's structure allows for various interactions with biological targets, particularly receptors and enzymes involved in neurotransmission. The specific stereochemistry of the compound may confer distinct biological properties compared to other azabicyclo compounds.
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Analgesic Properties: Potential to relieve pain.
- Anti-inflammatory Effects: May reduce inflammation.
These properties make this compound a candidate for further evaluation in drug development.
Interaction Studies
Research has indicated that this compound may interact with various biological systems, which is crucial for establishing its therapeutic relevance and safety. Key areas of investigation include:
- Receptor Binding Affinity: Understanding how the compound binds to specific receptors.
- Enzyme Inhibition: Evaluating its potential to inhibit enzymes involved in disease processes.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into the biological activity of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | 1427356-35-7 | Basic bicyclic structure without substituents |
| Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate | 1204820-62-1 | Contains Boc protection on nitrogen |
| 6-Amino-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane | 146726-13-8 | Additional dioxo functionality |
The unique features of this compound may provide enhanced biological activity compared to these analogs.
In Vitro Studies
In vitro studies have demonstrated that similar azabicyclo compounds can exhibit potent inhibition against various targets, including viral proteases and other enzymes relevant to disease mechanisms:
Q & A
Q. Conflicting NMR assignments for stereoisomers: Best practices for resolution?
- Resolution : Combine 2D NMR techniques (COSY, NOESY) to assign proton-proton correlations and spatial proximity. For example, NOE interactions between the tert-butyl group and adjacent protons confirm the (1R,5S) configuration . Cross-validation with X-ray data or optical rotation measurements resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
